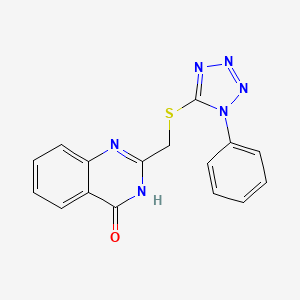

2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC11460990

Molecular Formula: C16H12N6OS

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N6OS |

|---|---|

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | 2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23) |

| Standard InChI Key | ANNKCEHOMQLBDJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3 |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(((1-Phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one comprises a quinazolin-4(3H)-one core linked via a thioether bridge to a 1-phenyl-1H-tetrazol-5-yl group. The quinazolinone ring system, a bicyclic structure fused with benzene and pyrimidine, is substituted at the 2-position by the tetrazole-thioether side chain. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s stability and potential for hydrogen bonding interactions .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | 2-[(1-Phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |

| CAS Number | 296790-29-9 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one likely involves convergent strategies:

-

Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives or condensation of 2-aminobenzamide with carbonyl sources.

-

Tetrazole-Thioether Side Chain Installation: Friedel-Crafts alkylation or nucleophilic substitution to introduce the tetrazole-bearing thioether group .

Stepwise Synthesis Protocol

A plausible route, inspired by patented methodologies for tetrazole-thioether derivatives , involves:

-

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol:

-

Coupling with Quinazolinone Precursor:

Critical Reaction Parameters:

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity of the thiol group .

-

Temperature Control: Diazotization typically occurs at 0–5°C, while coupling reactions proceed at 60–80°C .

| Target | Proposed Interaction Mechanism |

|---|---|

| EGFR Kinase | Competitive inhibition at ATP-binding site |

| Tubulin Polymerization | Disruption of microtubule dynamics |

| Topoisomerase II | DNA cleavage complex stabilization |

Challenges and Future Directions

Synthetic Scalability

Current limitations include low yields in tetrazole-thioether coupling steps (∼40–50%) and purification challenges due to byproduct formation . Future work should explore catalytic methods (e.g., transition metal-mediated cross-coupling) to improve efficiency.

Pharmacokinetic Optimization

The compound’s high nitrogen content () may limit oral bioavailability. Structural modifications, such as prodrug strategies or PEGylation, could enhance absorption and half-life .

Target Validation

Priority research areas include:

-

In vitro kinase profiling to identify primary targets.

-

X-ray crystallography to resolve binding modes with EGFR or VEGFR.

-

In vivo efficacy studies in xenograft models of colorectal or breast cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume